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Compound of Interest

Compound Name: Jmv 236

Cat. No.: B1672977

For Researchers, Scientists, and Drug Development Professionals

Core Compound: IJmv 236 Chemical Name: Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2
Class: Cholecystokinin (CCK) Analog, CCK-A Receptor Agonist

This document provides a comprehensive overview of the known biological activities of Imv
236, a synthetic cholecystokinin-octapeptide-sulfate (CCK-8-S) derivative. The information is
compiled from available scientific literature to guide further research and development.

Introduction

Jmv 236 is a peptide analog of cholecystokinin (CCK), a crucial hormone and neurotransmitter
involved in various physiological processes, including digestion, satiety, and anxiety.
Structurally, it is a derivative of CCK-8-S with the sequence Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-
Phe-NH2.[1] Its modifications are designed to enhance chemical stability while retaining
biological activity.[1] The primary known biological effects of Imv 236 are the suppression of
food intake and modulation of central nervous system monoamines.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Jmv
236.

Table 1: In Vivo Effects of Imv 236 on Food Intake in Rats
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Table 2: Effects of Imv 236 on Brain Monoamines in Rats
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Table 3: In Vitro Activity of Imv 236
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Note: Specific quantitative data such as binding affinities (Ki, IC50) and efficacy (EC50) for
Jmyv 236 at the CCK-A receptor are not currently available in the public domain literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on Jmv 236 are not fully available. The
following are generalized methodologies based on the information provided in the literature.

3.1. Food Intake Studies in Rats

e Animals: Female rats of an inbred strain.

e Housing: Standard laboratory conditions with controlled light-dark cycles.

o Acclimatization: Animals are accustomed to handling and experimental conditions.

e Drug Administration: Jmv 236 is dissolved in a suitable vehicle (e.g., saline) and
administered via intraperitoneal (i.p.) injection at the specified doses (12.5 and 50 pg/kg). A
control group receives the vehicle alone.

o Food and Water Access: Standard laboratory chow and water are available ad libitum.

e Measurement: Food consumption is measured at specific time points (e.g., 2 and 3 hours)
after injection. This is typically done by weighing the remaining food and correcting for any
spillage.

o Data Analysis: The food intake of the Jmv 236-treated group is compared to the vehicle-
treated control group using appropriate statistical methods.

3.2. Brain Monoamine Analysis
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e Animals and Drug Administration: As described in the food intake study.

o Tissue Collection: At a predetermined time after JImv 236 or vehicle administration, animals
are euthanized, and brains are rapidly dissected to isolate specific regions of interest
(striatum, hypothalamus).

o Neurochemical Analysis: Brain tissue samples are processed to extract monoamines and
their metabolites. High-performance liquid chromatography (HPLC) with electrochemical
detection is a standard method for quantifying levels of dopamine, serotonin, and their
metabolites (e.g., 5-HIAA).

o Data Analysis: The concentrations of monoamines and metabolites in the Imv 236-treated
group are compared to the control group.

Signaling Pathways and Mechanisms of Action

Jmv 236 is an agonist at the cholecystokinin-A (CCK-A) receptor, which is a G-protein coupled
receptor (GPCR). The anorectic (appetite-suppressing) effects of CCK and its analogs are
primarily mediated by the activation of CCK-A receptors on vagal afferent neurons.

4.1. Proposed Signaling Pathway for Jmv 236 in Vagal Afferent Neurons

The binding of Imv 236 to the CCK-A receptor is expected to initiate a signaling cascade
similar to that of the endogenous ligand, CCK.

Activates

e Stimulates " Release
‘—> o

Click to download full resolution via product page

Caption: Proposed signaling pathway of Jmv 236 via the CCK-A receptor.
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4.2. Experimental Workflow for In Vivo Studies

The general workflow for investigating the in vivo effects of Imv 236 is outlined below.
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Caption: General experimental workflow for in vivo studies of Jmv 236.
4.3. Mechanism of Action on Brain Monoamines

The increase in serotonin and decrease in dopamine metabolites following peripheral
administration of Jmv 236 suggest an interaction with central neurotransmitter systems. The
activation of vagal afferent nerves by CCK-A receptor agonists can transmit signals to the
nucleus of the solitary tract (NTS) in the brainstem. The NTS has projections to various brain
regions, including the hypothalamus and limbic areas, which are involved in the regulation of
appetite and mood. The observed changes in serotonin and dopamine could be a downstream
consequence of this initial vagal signaling.

Future Research Directions

The current body of literature on Imv 236 is limited. To fully characterize its biological activity
and therapeutic potential, further studies are warranted:

Receptor Binding and Functional Assays: Determination of the binding affinity (Ki) and
functional potency (EC50) of Imv 236 at CCK-A and CCK-B receptors is essential.

o Pharmacokinetics and Metabolism: Studies to understand the absorption, distribution,
metabolism, and excretion (ADME) profile of Imv 236 are needed to optimize dosing and
predict its in vivo behavior.

o Detailed Behavioral Studies: A more comprehensive analysis of the effects of Imv 236 on
the microstructure of feeding behavior (e.g., meal size, meal frequency) would provide
deeper insights into its satiety-inducing properties.

 Investigation of Central Effects: Further exploration of the central nervous system targets of
Jmv 236 and the precise mechanisms underlying its modulation of dopamine and serotonin
systems is required.

o Therapeutic Potential: Given its appetite-suppressing effects, Jmv 236 could be investigated
as a potential therapeutic agent for obesity and related metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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